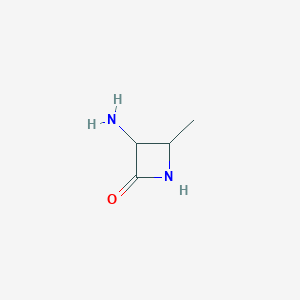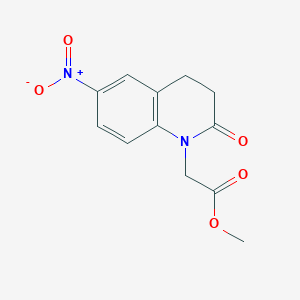
Methyl 2-(6-nitro-2-oxo-3,4-dihydroquinolin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(6-nitro-2-oxo-3,4-dihydroquinolin-1-yl)acetate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a nitro group at the 6th position and an oxo group at the 2nd position of the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-nitro-2-oxo-3,4-dihydroquinolin-1-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-nitro-2-oxo-3,4-dihydroquinoline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(6-nitro-2-oxo-3,4-dihydroquinolin-1-yl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, where the methoxy group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as amines or thiols
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: Methyl 2-(6-amino-2-oxo-3,4-dihydroquinolin-1-yl)acetate
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 2-(6-nitro-2-oxo-3,4-dihydroquinolin-1-yl)acetic acid
Applications De Recherche Scientifique
Methyl 2-(6-nitro-2-oxo-3,4-dihydroquinolin-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Methyl 2-(6-nitro-2-oxo-3,4-dihydroquinolin-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes .
Comparaison Avec Des Composés Similaires
Methyl 2-(6-nitro-2-oxo-3,4-dihydroquinolin-1-yl)acetate can be compared with other quinoline derivatives, such as:
Methyl 2-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate: Similar structure but with a quinazoline ring instead of a quinoline ring.
2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid: Lacks the nitro group and has a hydroxy group at the 4th position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H12N2O5 |
|---|---|
Poids moléculaire |
264.23 g/mol |
Nom IUPAC |
methyl 2-(6-nitro-2-oxo-3,4-dihydroquinolin-1-yl)acetate |
InChI |
InChI=1S/C12H12N2O5/c1-19-12(16)7-13-10-4-3-9(14(17)18)6-8(10)2-5-11(13)15/h3-4,6H,2,5,7H2,1H3 |
Clé InChI |
TUXZOCZCLBJUJB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1C(=O)CCC2=C1C=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






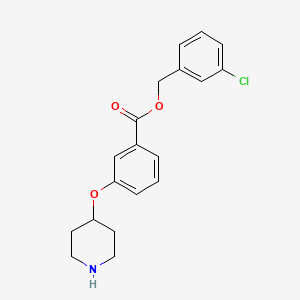
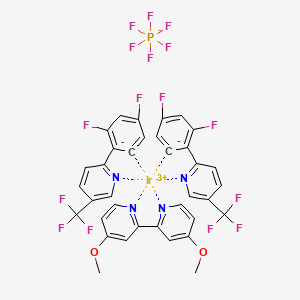
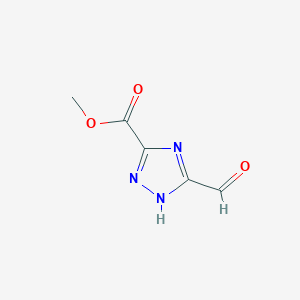
![1-Bromo-3-(oxolan-3-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13888524.png)


![[(1R)-1-chloro-2-methylpropyl] carbonochloridate](/img/structure/B13888536.png)
